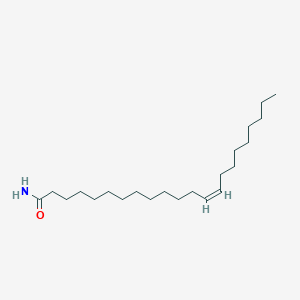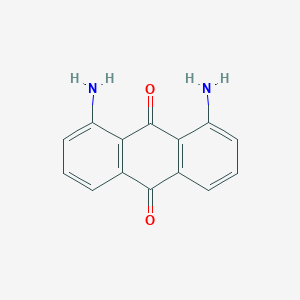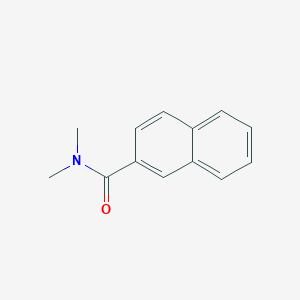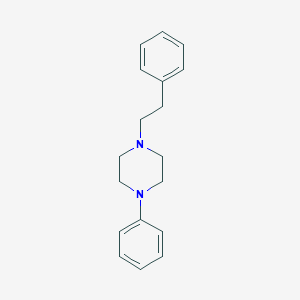
Erucamida
Descripción general
Descripción
Erucamide is a fatty acid-based surfactant that is widely used in a variety of industrial and commercial applications. It is a non-ionic surfactant, meaning that it does not contain any ionic groups in its structure. Erucamide is a white, waxy solid with a melting point of around 45°C and is soluble in a variety of organic solvents. It is a relatively low-cost surfactant, and its low toxicity makes it an attractive option for a variety of applications.
Aplicaciones Científicas De Investigación
Agente de procesamiento de polímeros
La erucamida es ampliamente reconocida como un agente deslizante eficaz en el procesamiento de polímeros. Es particularmente valiosa para mejorar las propiedades superficiales de polímeros como el polietileno y el polipropileno, lo que facilita su manejo y procesamiento. La adición de this compound reduce la fricción, lo que permite un movimiento más suave de las capas de polímero entre sí durante la producción .
Análisis de degradación
En el ámbito de la ciencia de los materiales, el comportamiento de degradación de la this compound es un área de estudio significativa. Los investigadores investigan los subproductos de degradación oxidativa que se forman durante el procesamiento y el almacenamiento a largo plazo de polímeros que contienen this compound. Comprender estas vías de degradación es crucial para mejorar las tasas de recuperación de la this compound y garantizar la longevidad de los productos poliméricos .
Propiedades nanomecánicas
El papel de la this compound en la afectación de las propiedades nanomecánicas de las superficies es otra aplicación fascinante. Los estudios profundizan en cómo la distribución y la concentración de la this compound en un sustrato influyen en sus propiedades de deslizamiento. Esta investigación es fundamental para las industrias que requieren un control preciso sobre las características de fricción de los materiales .
Agente antifouling y antifogging
Debido a sus excepcionales propiedades de deslizamiento y estabilidad, la this compound se utiliza como un agente antifouling y antifogging. Estas aplicaciones son particularmente relevantes en la producción de superficies claras y duraderas, como las que se necesitan en dispositivos ópticos o materiales de embalaje .
Recubrimientos antivirales y resistentes a los arañazos
El potencial de la this compound como un agente antiviral y resistente a los arañazos se está explorando para aplicaciones en atención médica y recubrimientos protectores. Su capacidad para formar capas estables y transparentes la hace adecuada para crear barreras contra el daño físico y la contaminación microbiana .
Mejora de la suavidad de las fibras
En ingeniería textil, la this compound se utiliza para mejorar la suavidad de las fibras. Al incorporar this compound en las fibras, los fabricantes pueden alterar la estructura cristalina y las propiedades mecánicas a nivel molecular, lo que lleva a tejidos más suaves y cómodos .
Mecanismo De Acción
Target of Action
Erucamide, a highly hydrophobic fatty acid amide, primarily targets microglia , a type of glial cell located throughout the brain and spinal cord . Microglia are the primary immune cells of the central nervous system and play a crucial role in maintaining the health of the nervous system . Erucamide also interacts with peroxisome proliferator-activated receptors .
Mode of Action
Erucamide’s interaction with its targets leads to various changes. It has been shown to modulate cholinergic pathways and signaling molecules associated with memory in animal models, leading to enhanced cognitive function . It also upregulates angiogenic cytokines like VEGF, PDGFa, FGF, IL-6, TNFa in microglia . Moreover, erucamide has demonstrated the ability to inhibit elastase and thrombin .
Biochemical Pathways
Erucamide affects several biochemical pathways. It modulates cholinergic pathways, which are critical for memory and cognition . It also influences the signaling pathways of angiogenic cytokines, which are essential for the growth of new blood vessels . Furthermore, it interacts with peroxisome proliferator-activated receptors, which play a crucial role in the regulation of cellular differentiation, development, and metabolism .
Pharmacokinetics
It is known that erucamide can degrade during processing and long-term storage, forming various oxidation products .
Result of Action
Erucamide has demonstrated favorable effects in rodents, including ameliorating myocardial lipidosis (fat accumulation in the heart muscle), congestive heart disease, hepatic steatosis (fat accumulation in the liver), and memory impairments . It also regulates and maintains a neurotrophic microenvironment in the retina .
Action Environment
Erucamide’s action, efficacy, and stability can be influenced by environmental factors. For instance, during the processing and long-term storage of polymers, erucamide can degrade, forming various oxidation products . These degradation products can affect the recovery rates of erucamide . Therefore, the environment in which erucamide is stored and processed can significantly impact its action and efficacy.
Safety and Hazards
Erucamide should be handled with care to avoid dust formation . Avoid breathing mist, gas, or vapors . Avoid contacting with skin and eye . Use personal protective equipment . Wear chemical impermeable gloves . Ensure adequate ventilation . Remove all sources of ignition . Evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .
Análisis Bioquímico
Biochemical Properties
Erucamide has been shown to interact with various biomolecules. For instance, it has been reported to modulate cholinergic pathways and signaling molecules associated with memory in animal models . This suggests that erucamide may interact with enzymes and proteins involved in these pathways.
Cellular Effects
Erucamide has demonstrated various effects on cells. For instance, it has been shown to ameliorate depression and anxiety-like behaviors in several mouse models . This suggests that erucamide may influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to reduce internal friction by penetrating the polymer’s spherical structures and releasing their arrangement . This property enables smoother movement between polymer molecules and structures .
Temporal Effects in Laboratory Settings
The migration of erucamide to the polymer surface reaches near equilibrium within the first 2 hours of film production . Over time, erucamide degradation can occur during polymer processing and long-term storage, leading to the formation of various oxidation products .
Dosage Effects in Animal Models
Different doses of erucamide have shown various pharmacological effects in animal studies . For instance, oral administration of erucamide at dosages of 3 mg/kg, 10 mg/kg, and 20 mg/kg has demonstrated potential for the treatment of cognitive dysfunction .
Metabolic Pathways
Erucamide is an endogenous fatty acid amide, suggesting it may be involved in lipid metabolism .
Transport and Distribution
Erucamide is known to migrate in polyolefin resins . It penetrates the polymer’s spherical structures, enabling smoother movement between polymer molecules and structures .
Propiedades
IUPAC Name |
(Z)-docos-13-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h9-10H,2-8,11-21H2,1H3,(H2,23,24)/b10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUDZVJPLUQNMU-KTKRTIGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H43NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4026929 | |
| Record name | Erucamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4026929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid; Pellets or Large Crystals, Solid; [Hawley] Off-white beads with a fatty odor; [MSDSonline] | |
| Record name | 13-Docosenamide, (13Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Erucamide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5115 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
SOL IN ISOPROPANOL; SLIGHTLY SOL IN ALCOHOL, ACETONE | |
| Record name | ERUCAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5577 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000001 [mmHg] | |
| Record name | Erucamide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5115 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
ERUCIC ACID WAS INCORPORATED INTO DIPHOSPHATIDYLGLYCEROL & SPHINGOMYELIN IN HEART & LIVER OF MALE RATS FED ERUCIC ACID FOR 20 DAYS. /EURACIC ACID/ | |
| Record name | ERUCAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5577 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
SOLID | |
CAS RN |
112-84-5 | |
| Record name | Erucamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Erucamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13-Docosenamide, (13Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Erucamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4026929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-docos-13-enamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.645 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ERUCAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0V89VY25BN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ERUCAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5577 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
75-80 °C | |
| Record name | ERUCAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5577 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does erucamide affect the friction properties of polymers?
A1: Erucamide acts as a slip agent by migrating to the surface of polymer films, forming a lubricating layer that reduces the coefficient of friction (COF). [, , , , , , , ] The reduction in COF facilitates smooth processing and handling of the films, particularly in high-speed packaging applications.
Q2: How does the concentration of erucamide impact its effectiveness as a slip agent?
A2: Studies have shown that the coefficient of friction (COF) of polymer films decreases with increasing erucamide surface concentration until reaching a plateau. [, , ] This plateau suggests that a critical surface concentration of erucamide is needed to achieve optimal slip properties.
Q3: Does the erucic acid content in commercial erucamide impact its slip properties?
A3: Research has found that varying the erucic acid content in commercial erucamide (80-93%) did not significantly impact its coefficient of friction in various linear low-density polyethylene (LLDPE) and low-density polyethylene (LDPE) films. []
Q4: How does temperature affect the migration and performance of erucamide in polymer films?
A4: Elevated temperatures can cause erucamide to migrate back into the polymer film, leading to a reduction in its surface concentration and an increase in COF. [, , , , , ] This phenomenon can affect the long-term stability and performance of erucamide-containing films during storage and handling.
Q5: How do anti-block agents interact with erucamide in polyethylene films?
A5: Inorganic anti-block agents, like synthetic silica, can help control erucamide migration to the surface of polyethylene films. [] This controlled migration helps maintain desirable friction properties and overall film quality over time.
Q6: Are there ways to control the migration of erucamide in polyolefin films?
A6: Yes, studies show that incorporating specific surface modifiers, such as hydroxyl-terminated co-oligomers of polyethylene (PE) and polyethylene oxide (PEO), can influence erucamide migration. [, ] The effectiveness of these co-additives depends on factors like their molecular weight and hydrophilic-hydrophobic balance.
Q7: What is the molecular formula and weight of erucamide?
A7: The molecular formula of erucamide is C22H43NO, and its molecular weight is 337.59 g/mol.
Q8: How does the molecular structure of erucamide contribute to its properties?
A8: Erucamide's structure, featuring a long hydrophobic tail and a polar amide group, dictates its behavior as a slip agent. [, ] The hydrophobic tail interacts with the polymer matrix, while the polar head group orients towards the surface, creating a lubricating layer.
Q9: Can computational chemistry methods be employed to study erucamide?
A9: Yes, quantum mechanical simulations, such as Density Functional Theory (DFT) calculations, have been used to model erucamide brushes and understand the interactions between erucamide molecules. [, ] These simulations can provide insights into the molecular-level mechanisms underlying erucamide's friction-reducing properties.
Q10: How does the structure of erucamide compare to similar compounds like behenamide, and how do these differences affect their properties?
A10: Erucamide and behenamide are structurally similar, but erucamide possesses a cis double bond in its hydrocarbon chain. [, , ] This structural difference influences their intermolecular interactions, leading to distinct crystal formations and frictional properties. For instance, computational studies reveal that erucamide chains tend to pack more closely due to π-π stacking interactions facilitated by the double bond, while behenamide chains adopt a more spread-out configuration. [, ] This difference in packing influences solvent penetration and ultimately affects their friction-reducing capabilities.
Q11: What analytical techniques are used to study erucamide in polymer films?
A11: Various techniques are employed to characterize erucamide in polymer films, including:* Surface analysis: * Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy [, , , , , , , ] * X-ray Photoelectron Spectroscopy (XPS) [, ] * Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) [, ] * Microscopy: * Atomic Force Microscopy (AFM) [, , , , , , ] * Thermal Analysis: * Differential Scanning Calorimetry (DSC) [, ]* Chromatography: * Gas Chromatography-Mass Spectrometry (GC-MS) [, , , ]* Spectroscopy: * Nuclear Magnetic Resonance (NMR) spectroscopy []
Q12: Does erucamide have any applications beyond its use as a slip agent in polymers?
A12: Yes, research suggests that erucamide possesses biological activities and might have potential applications in other fields:
- Angiogenesis: Erucamide has demonstrated angiogenic properties in a rat cornea-micropocket assay, suggesting potential use in promoting blood vessel formation. [] Further research is needed to explore its therapeutic applications in this area.
- Cognitive Enhancement: Studies have shown that erucamide derived from radish leaves can inhibit acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. [] This inhibitory effect suggests potential benefits in conditions like Alzheimer's disease, where acetylcholine levels are reduced.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Indeno[1,7-ab]pyrene](/img/structure/B86592.png)



